2-(Azetidin-3-yloxy)quinoxaline hydrochloride 2-(Azetidin-3-yloxy)quinoxaline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1430841-48-7
VCID: VC3103668
InChI: InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H
SMILES: C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

2-(Azetidin-3-yloxy)quinoxaline hydrochloride

CAS No.: 1430841-48-7

Cat. No.: VC3103668

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)quinoxaline hydrochloride - 1430841-48-7

Specification

CAS No. 1430841-48-7
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 2-(azetidin-3-yloxy)quinoxaline;hydrochloride
Standard InChI InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H
Standard InChI Key DUMXNMBNPSYDBC-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl
Canonical SMILES C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl

Introduction

Chemical Structure and Properties

2-(Azetidin-3-yloxy)quinoxaline hydrochloride is characterized by its molecular formula C11H12ClN3O and a molecular weight of 237.68 g/mol. The compound consists of a quinoxaline core connected to an azetidin-3-yl group via an oxygen bridge, with the structure existing as a hydrochloride salt.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride:

PropertyValue
CAS Number1430841-48-7
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
IUPAC Name2-(azetidin-3-yloxy)quinoxaline;hydrochloride
Standard InChIInChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H
Standard InChIKeyDUMXNMBNPSYDBC-UHFFFAOYSA-N
SMILESC1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl
Physical StateSolid
SolubilitySoluble in DMSO, methanol; partially soluble in water

Structural Features

The structure of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride contains several key features that contribute to its chemical behavior and biological activity:

  • Quinoxaline Core: A bicyclic aromatic compound comprising a benzene ring fused to a pyrazine ring, which contributes to the compound's planarity and potential for π-stacking interactions with biological targets.

  • Azetidin-3-yl Group: A four-membered nitrogen-containing heterocycle that introduces conformational constraints and can serve as a hydrogen bond donor.

  • Ether Linkage: Connects the azetidin-3-yl group to the quinoxaline core, providing rotational flexibility.

  • Hydrochloride Salt: Enhances water solubility compared to the free base form, facilitating its use in aqueous biological systems.

Synthesis Methods

The synthesis of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride can be approached through various methods, typically involving the coupling of an azetidin-3-ol derivative with a suitable quinoxaline precursor.

Classical Synthetic Approach

A common synthetic route involves the nucleophilic aromatic substitution reaction between azetidin-3-ol and a 2-haloquinoxaline, followed by salt formation with hydrochloric acid . This approach typically proceeds as follows:

  • Synthesis of 2-chloroquinoxaline from o-phenylenediamine and glyoxal, followed by chlorination.

  • Reaction of 2-chloroquinoxaline with azetidin-3-ol under basic conditions.

  • Treatment with hydrochloric acid to form the hydrochloride salt.

Alternative Synthetic Routes

Alternative synthetic strategies may include:

  • Microwave-Assisted Synthesis: This approach can significantly reduce reaction times and improve yields compared to conventional heating methods .

  • One-Pot Synthesis: Combining the quinoxaline formation and substitution steps in a single reaction vessel, enhancing efficiency and reducing purification requirements.

  • Solid-Phase Synthesis: Particularly useful for generating libraries of analogues for structure-activity relationship studies.

Biological Activities

While specific detailed studies on 2-(Azetidin-3-yloxy)quinoxaline hydrochloride are still emerging, research on related quinoxaline derivatives suggests several potential biological activities for this compound.

Antimicrobial Activity

Related quinoxaline derivatives have demonstrated significant antimicrobial properties. For instance, 3-hydrazinoquinoxaline-2-thiol, another quinoxaline derivative, has shown promising antifungal activity against various Candida species, suggesting that 2-(Azetidin-3-yloxy)quinoxaline hydrochloride might also possess similar properties .

Table 2: Comparison of Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundTarget OrganismsTypical MIC Range (μg/mL)Reference
3-Hydrazinoquinoxaline-2-thiolCandida albicans8-64
3-Hydrazinoquinoxaline-2-thiolCandida glabrata8-64
3-Hydrazinoquinoxaline-2-thiolCandida parapsilosis8-64
Quinoxaline derivatives (general)Gram-positive bacteria2-128
Quinoxaline derivatives (general)Gram-negative bacteria4-256

Immunomodulatory Effects

Quinoxaline derivatives structurally related to 2-(Azetidin-3-yloxy)quinoxaline hydrochloride have been investigated for their immunomodulatory effects. Some compounds in this class are known to target toll-like receptor 7 (TLR7), influencing the innate immune response. This suggests that 2-(Azetidin-3-yloxy)quinoxaline hydrochloride might possess immunomodulatory properties that could be exploited in the treatment of immune-related disorders or as adjuvants in vaccine development.

Research Applications

Drug Development

The unique structural features of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride make it a valuable scaffold for medicinal chemistry research and drug development. The compound can serve as a starting point for the development of libraries of analogues with potentially enhanced biological activities or improved pharmacokinetic properties.

Proteolysis-Targeting Chimeras (PROTACs)

One particularly promising application of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system, representing a novel approach to drug development that offers advantages over traditional inhibition strategies.

Table 3: Potential Applications of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride in PROTAC Development

ApplicationTarget ProteinsAdvantagesChallenges
Cancer TherapyOncoproteinsAbility to target "undruggable" proteinsOptimization of pharmacokinetics
Neurodegenerative DiseasesAggregated proteinsPotential for sustained protein clearanceBlood-brain barrier penetration
Immune DisordersInflammatory mediatorsSelective protein degradationPotential immunogenicity

Antibody-Drug Conjugates (ADCs)

Another significant application of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride is in the development of antibody-drug conjugates (ADCs). ADCs combine the specificity of monoclonal antibodies with the cytotoxic potential of small-molecule drugs, enabling targeted delivery of therapeutic agents to specific cell types while minimizing systemic toxicity.

Comparison with Related Compounds

To better understand the potential properties and applications of 2-(Azetidin-3-yloxy)quinoxaline hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Other Azetidine Derivatives

Table 4: Comparison of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride with Related Azetidine Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
2-(Azetidin-3-yloxy)quinoxaline hydrochlorideC11H12ClN3O237.68-Subject of this review
2-(Azetidin-3-yloxy)acetamideC5H10N2O2130.15Acetamide instead of quinoxalineIncreased water solubility, different bioactivity profile
4-(Azetidin-3-yl)-1,3-oxazolidin-2-oneC6H10N2O2142.16Oxazolidinone instead of quinoxalineDifferent pharmacophore, potential antibacterial activity
Azetidin-3-ol hydrochlorideC3H8ClNO109.55Lacks quinoxalineSimpler structure, building block for synthesis

Comparison with Other Quinoxaline Derivatives

Table 5: Comparison of 2-(Azetidin-3-yloxy)quinoxaline Hydrochloride with Related Quinoxaline Compounds

CompoundMolecular FormulaKey Structural DifferencesNotable Biological Activities
2-(Azetidin-3-yloxy)quinoxaline hydrochlorideC11H12ClN3O-Subject of this review
3-Hydrazinoquinoxaline-2-thiolVariableHydrazine and thiol groupsAntifungal activity against Candida species
2,3-DimethylquinoxalineC10H10N2Methyl groups instead of azetidin-3-yloxyBroad-spectrum antifungal activity, wound-healing properties
7-Chloro-2,3-bis(ethylamino)quinoxalin-6-yl derivativesVariableDifferent substitution patternVarious biological activities depending on substituents

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